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Compound of Interest

1,4-Benzenediamine, N-phenyil-,
Compound Name:
monohydrochloride

Cat. No.: B147430

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Aminodiphenylamine (CAS No. 101-54-2), a crucial intermediate in the synthesis of dyes,
pharmaceuticals, and rubber antioxidants. This document is intended for researchers,
scientists, and professionals in drug development and materials science, offering a centralized
resource for its spectral characteristics.

Executive Summary

4-Aminodiphenylamine, also known as N-phenyl-p-phenylenediamine, is a substituted aromatic
amine. Its structural features give rise to a distinct spectroscopic signature. This guide presents
its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR)
spectroscopic data in a clear, tabulated format. Detailed experimental protocols for acquiring
this data are also provided to ensure reproducibility.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Aminodiphenylamine.

UV-Vis Spectroscopy
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Parameter Value Solvent

Amax 281 nm 95% Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

Chemical Shift ()

Multiplicity Assignment Solvent

Ppm

7.172 m Aromatic Protons CDClIs
6.948 m Aromatic Protons CDCls
6.831 m Aromatic Protons CDCls
6.777 m Aromatic Protons CDClIs
6.633 m Aromatic Protons CDCls
5.39 S NH Proton CDClIs
3.51 S NHz Protons CDCls

13C NMR (Carbon NMR)

A representative 13C NMR spectrum indicates the presence of multiple unique carbon
environments within the aromatic rings. Specific chemical shift assignments require further
detailed analysis and comparison with spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Aminodiphenylamine is characterized by the following key absorption
peaks, indicative of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

N-H Stretch (Primary Amine,

~3400 Strong, Sharp _

Asymmetric)

N-H Stretch (Primary Amine,
~3300 Strong, Sharp )

Symmetric)

] N-H Stretch (Secondary

~3200 Medium )

Amine)
~3100-3000 Medium Aromatic C-H Stretch
~1600 Strong N-H Bend (Primary Amine)
~1500 Strong Aromatic C=C Stretch
~1300 Medium C-N Stretch

para-disubstituted benzene C-
~820 Strong

H bend

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters and sample preparation may require optimization based on the specific
equipment and sample characteristics.

UV-Vis Spectroscopy

o Sample Preparation: A dilute solution of 4-Aminodiphenylamine is prepared in a suitable UV-
transparent solvent, such as 95% ethanol. The concentration should be adjusted to yield an
absorbance value within the linear range of the spectrophotometer (typically between 0.1
and 1.0).

 Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

» Data Acquisition: A baseline spectrum of the solvent is recorded. The sample cuvette is then
placed in the sample beam path, and the absorbance spectrum is recorded over a
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wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance
(Amax) is then determined.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Approximately 5-10 mg of 4-Aminodiphenylamine is dissolved in a
deuterated solvent (e.g., CDCIs) in an NMR tube. A small amount of a reference standard,
such as tetramethylsilane (TMS), may be added.

 Instrumentation: A high-field Fourier Transform NMR (FT-NMR) spectrometer is used.
o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. The chemical
shifts are referenced to the TMS signal (0O ppm).

o For 3C NMR, a proton-decoupled pulse sequence is typically employed to simplify the
spectrum. The chemical shifts are also referenced to the TMS signal.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
commonly used. A small amount of the solid 4-Aminodiphenylamine is placed directly on the
ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry
potassium bromide and pressing the mixture into a thin disk.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum is collected. The sample is then placed in the
infrared beam, and the sample spectrum is recorded. The resulting spectrum shows the
absorption of infrared radiation as a function of wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Aminodiphenylamine.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminodiphenylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147430#spectroscopic-data-uv-vis-nmr-ir-for-4-
aminodiphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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